4-Amino-N,N-diethylbenzenesulfonamide
Overview
Description
4-Amino-N,N-diethylbenzenesulfonamide is an organic compound with the molecular formula C₁₀H₁₆N₂O₂S. It is characterized by the presence of an amino group at the para position of a benzene ring, which is further substituted with a diethylsulfonamide group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N-diethylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with diethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent like dichloromethane and a reducing agent such as iron powder or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group or the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, catalytic hydrogenation, or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-Amino-N,N-diethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of sulfonamide-based drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparison with Similar Compounds
4-Amino-N,N-dimethylbenzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl groups.
4-Amino-N,N-diisopropylbenzenesulfonamide: Similar structure but with diisopropyl groups.
4-Amino-N,N-dibutylbenzenesulfonamide: Similar structure but with dibutyl groups.
Uniqueness: 4-Amino-N,N-diethylbenzenesulfonamide is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. The presence of diethyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-amino-N,N-diethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVELCIFWEGGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168964 | |
Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802066 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1709-39-3 | |
Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1709-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1709-39-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino-N,N-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N,N-diethylbenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT38BKB2T3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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